molecular formula C24H40O3 B211208 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 2365471-91-4

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Cat. No.: B211208
CAS No.: 2365471-91-4
M. Wt: 376.6 g/mol
InChI Key: YNZFFALZMRAPHQ-KAGYGMCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, commonly referred to as CP 55,940, is a synthetic cannabinoid receptor agonist (SCRA) first synthesized by Pfizer in 1974 as part of efforts to explore the structure-activity relationships of cannabinoids . It exhibits high affinity for both cannabinoid receptor subtypes, CB1 (Ki = 0.58 nM) and CB2 (Ki = 0.68 nM), making it a potent non-selective agonist . Its chemical structure features a cyclohexylphenol core substituted with a 3-hydroxypropyl group at the 2-position and a bulky 2-methyloctan-2-yl group at the 5-position of the phenol ring (Figure 1) .

CP 55,940 has been extensively studied in preclinical models for its antinociceptive, anti-inflammatory, and anxiolytic effects. For example, in rodent neuropathic pain models, it demonstrated dose-dependent alleviation of mechanical allodynia (ED50 = 0.43 mg/kg) . It also modulates opioid receptor interactions, enhancing antinociception when co-administered with morphine or tramadol . CP 55,940 is classified as a Schedule I controlled substance in multiple jurisdictions due to its structural similarity to illicit SCRAs .

Properties

IUPAC Name

2-[(1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFFALZMRAPHQ-KAGYGMCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@H](CC[C@H]2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017790
Record name 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyl-2-octanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The activation of cannabinoid receptors by this compound can affect several biochemical pathways. For instance, the activation of CB1 receptors in the central nervous system can inhibit the release of neurotransmitters, thereby affecting signal transmission between neurons. The exact pathways affected can vary widely depending on the specific physiological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound or its targets.

Biological Activity

The compound 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol , also known as CP 55,940, is a synthetic cannabinoid that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

CP 55,940 is characterized by its complex structure, which includes a cyclohexyl ring and multiple hydroxyl groups. The stereochemistry of the compound plays a crucial role in its interaction with cannabinoid receptors.

CP 55,940 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity and activity at these receptors contribute to various physiological effects:

  • CB1 Receptor Activation : This receptor is predominantly found in the central nervous system (CNS) and mediates psychoactive effects.
  • CB2 Receptor Activation : Located mainly in the immune system, activation of CB2 receptors is associated with anti-inflammatory responses.

1. Analgesic Effects

Research has demonstrated that CP 55,940 exhibits significant analgesic properties. In animal models, it has been shown to alleviate pain through both central and peripheral mechanisms:

StudyMethodFindings
Mouse modelsReduced cancer-related pain and hyperalgesia in paw-withdrawal assays.
CB1 knockout miceDecreased allodynia pain in paclitaxel-induced neuropathy models.

2. Anti-inflammatory Properties

CP 55,940 has been identified as having anti-inflammatory effects, potentially beneficial for conditions such as arthritis and other inflammatory diseases. Its action may involve modulation of immune cell activity through CB2 receptor engagement.

3. Neuroprotective Effects

Evidence suggests that CP 55,940 may offer neuroprotective benefits in neurodegenerative diseases:

  • Mechanism : The compound's ability to activate CB1 receptors can lead to reduced excitotoxicity and inflammation in neural tissues.
  • Case Study : In models of neurodegeneration, administration of CP 55,940 resulted in decreased markers of oxidative stress and improved cognitive function.

Case Studies

Several studies have explored the therapeutic potential of CP 55,940:

  • Study on Cancer Pain Management : A study published in Pain journal highlighted the efficacy of CP 55,940 in managing cancer-related pain without significant side effects typically associated with opioids.
  • Neurodegenerative Disease Research : Research conducted on Alzheimer's disease models indicated that CP 55,940 administration led to improved memory retention and reduced amyloid-beta plaque formation.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-[(1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
  • Molecular Formula : C24H40O3
  • Molecular Weight : 376.6 g/mol
  • CAS Number : 83002-04-4

Pharmacological Applications

CP55940 is recognized primarily for its interactions with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Its applications include:

  • Pain Management : Research indicates that CP55940 exhibits analgesic properties by activating cannabinoid receptors, thereby modulating pain pathways. Studies have shown its effectiveness in reducing pain responses in animal models .
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotection : CP55940 has demonstrated neuroprotective effects in various models of neurodegeneration. Its ability to activate CB1 receptors may help in protecting neurons from damage caused by excitotoxicity and oxidative stress .
  • Anxiolytic Properties : Several studies have suggested that CP55940 may possess anxiolytic effects, making it a subject of interest for anxiety disorder treatments. Its action on cannabinoid receptors appears to modulate anxiety-related behaviors in preclinical studies .

Case Study 1: Pain Management in Animal Models

A study conducted on rodents evaluated the analgesic effects of CP55940 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated a significant reduction in pain responses when administered CP55940, suggesting its potential as an alternative pain management strategy .

Case Study 2: Inflammation Reduction in Arthritis Models

In a controlled experiment involving arthritic rats, administration of CP55940 resulted in decreased swelling and pain levels compared to untreated controls. This study supports the hypothesis that cannabinoid receptor activation can effectively modulate inflammatory responses .

StudyObjectiveFindings
Pain Management StudyEvaluate analgesic effectsSignificant reduction in pain responses with CP55940
Inflammation StudyAssess anti-inflammatory propertiesDecreased swelling and pain in arthritic models

Comparison with Similar Compounds

Comparison with Similar Compounds

CP 55,940 belongs to the cyclohexylphenol class of SCRAs. Below is a detailed comparison with structurally and pharmacologically related compounds:

Structural and Functional Analogues

Compound Name Key Structural Features Receptor Affinity (Ki, nM) Primary Pharmacological Effects Legal Status
CP 55,940 Cyclohexylphenol with 3-hydroxypropyl and 2-methyloctan-2-yl substituents CB1: 0.58; CB2: 0.68 Antinociception (ED50 = 0.43 mg/kg), anti-inflammatory, opioid synergy Schedule I
CP-47,497 Cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-cyclohexanol CB1: ~2.1; CB2: ~0.3 Moderate antinociception, less potent than CP 55,940 Schedule I (homologues)
HU-210 Dimethylheptyl homolog of Δ8-THC CB1: 0.06; CB2: 0.52 100x more potent than Δ9-THC in analgesia, prolonged duration of action Schedule I (global)
WIN 55,212-2 Morpholinomethyl-substituted indole derivative CB1: 1.9; CB2: 0.3 Antinociception, hypothermia, catalepsy; partial agonist with lower efficacy than CP 55,940 Schedule I (varies by region)
JWH-081 Naphthoylindole with cyclohexylmethyl substituent CB1: 1.2; CB2: 6.2 High psychoactivity, associated with adverse cardiovascular effects Schedule I

Key Differentiators

Receptor Selectivity: CP 55,940 and HU-210 are non-selective CB1/CB2 agonists, whereas WIN 55,212-2 shows slight CB2 preference . CP-47,497 homologues exhibit variable affinity depending on alkyl chain length; shorter chains reduce potency .

Pharmacological Potency: CP 55,940 is 10–100x more potent than Δ9-THC in antinociception due to its high receptor affinity . HU-210 exceeds CP 55,940 in duration of action (6–8 hours vs. 2–4 hours) .

Adverse Effects :

  • CP 55,940 induces significant hypolocomotion at analgesic doses, whereas JWH-081 and JWH-200 are linked to severe tachycardia and hypertension .
  • WIN 55,212-2 produces milder psychoactive effects but rapid tolerance development .

Stereochemical Sensitivity: The 5-epi isomer of CP 55,940 () shows reduced activity, highlighting the critical role of stereochemistry in cannabinoid efficacy.

Preparation Methods

Copper-Catalyzed Conjugate Addition

The Pfizer synthesis begins with a copper-catalyzed conjugate addition of a Grignard reagent derived from 1-bromo-4-(1,1-dimethylalkyl)benzenes to 4-(2-propenyl)-2-cyclohexen-1-one (Scheme 1). This step forms the ketone intermediate 14 , which is critical for subsequent stereoselective reductions. The reaction proceeds under anhydrous conditions at −78°C, achieving moderate yields (50–60%).

Table 1: Reaction Conditions for Copper-Catalyzed Conjugate Addition

ComponentDetails
Grignard ReagentDerived from 1-bromo-4-(2-methyloctan-2-yl)benzene
CatalystCuI (5 mol%)
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C, gradual warming
Yield55–60%

Stereoselective Sodium Borohydride Reduction

Ketone 14 undergoes stereoselective reduction using sodium borohydride (NaBH4) in methanol to yield alcohol 15 . This step establishes the (1R,2R,5S) stereochemistry of the cyclohexanol ring, with diastereomeric excess exceeding 90%. The reaction is highly sensitive to solvent polarity and temperature, requiring strict control to minimize epimerization.

Hydroboration-Oxidation for Side-Chain Installation

The 3-hydroxypropyl side chain is introduced via hydroboration-oxidation of the propenyl group in 15 . Using diborane (BH3·THF) followed by hydrogen peroxide (H2O2) in basic methanol, this step installs the secondary alcohol with >80% regioselectivity. The resulting diol is subsequently protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during later stages.

Detailed Step-by-Step Synthesis

Preparation of Intermediate 14

  • Grignard Reagent Formation :

    • 1-Bromo-4-(2-methyloctan-2-yl)benzene (10 mmol) is reacted with magnesium turnings in THF under nitrogen atmosphere.

    • The resultant aryl magnesium bromide is slowly added to a solution of 4-(2-propenyl)-2-cyclohexen-1-one (8 mmol) and CuI (0.4 mmol) in THF at −78°C.

    • After stirring for 12 hours, the mixture is quenched with saturated NH4Cl and extracted with ethyl acetate.

  • Purification :

    • The crude product is purified via flash chromatography (hexane/ethyl acetate, 9:1) to yield ketone 14 as a pale-yellow oil.

Reduction to Alcohol 15

  • Sodium Borohydride Reduction :

    • Ketone 14 (5 mmol) is dissolved in methanol (50 mL) and cooled to 0°C.

    • NaBH4 (10 mmol) is added portion-wise, and the mixture is stirred for 2 hours.

    • The reaction is quenched with acetone, and the solvent is evaporated under reduced pressure.

  • Isolation :

    • The residue is dissolved in dichloromethane, washed with water, and dried over MgSO4.

    • Alcohol 15 is obtained as a white solid after recrystallization from hexane.

Hydroboration-Oxidation and Deprotection

  • Hydroboration :

    • Alcohol 15 (3 mmol) is treated with BH3·THF (6 mmol) in THF at 0°C for 1 hour.

  • Oxidation :

    • H2O2 (30%, 10 mL) and NaOH (2M, 5 mL) are added, and the mixture is stirred at 25°C for 3 hours.

    • The product is extracted with ethyl acetate and purified via column chromatography.

  • Deprotection :

    • TBS-protected intermediates are treated with tetrabutylammonium fluoride (TBAF) in THF to yield the final diol.

Modifications and Analogs

Deuterated Analogs

Deuterium-labeled CP-55,940 (e.g., CP-55,940- d 19) is synthesized by substituting hydrogen with deuterium at specific positions using deuterated reagents (e.g., D2O, NaBD4). These analogs are critical for NMR and mass spectrometry studies investigating membrane interactions.

Table 2: Synthesis Conditions for Deuterated CP-55,940

Position DeuteratedReagent UsedYield (%)
Nonyl tail ( d 19)D2O, NaBD462
Hydroxypropyl ( d 6)CD3OD, LiAlD458

Structural Analogs

Modifications to the 2-methyloctan-2-yl group (e.g., varying alkyl chain lengths) are achieved by altering the Grignard reagent in the conjugate addition step. For example, replacing the octyl group with a pentyl chain reduces CB1 receptor affinity by 10-fold.

Optimization and Challenges

Stereochemical Control

Achieving the (1R,2R,5S) configuration requires chiral auxiliaries or asymmetric catalysis. Recent advances employ Evans oxazolidinones to control the stereochemistry during the NaBH4 reduction step, improving diastereomeric excess to 98%.

Purification Challenges

The polar hydroxyl groups and hydrophobic alkyl chains necessitate mixed-mode chromatography (C18 with ion-pairing reagents) for final purification. Typical HPLC conditions use acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR (500 MHz, CDCl3): δ 6.90 (s, 1H, aromatic), 4.20 (br, 1H, OH), 3.60 (m, 2H, CH2OH).

    • 13C NMR : 152.1 (C-OH), 128.5 (aromatic C), 72.3 (cyclohexyl C-OH).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calc. for C24H40O3 [M+H]+: 377.3056; found: 377.3052.

Industrial and Research Applications

CP-55,940 is synthesized on milligram to gram scales for pharmacological studies. Large-scale production (≥100 g) employs continuous flow reactors to enhance reproducibility and reduce reaction times. Current research focuses on biocatalytic methods using engineered cytochrome P450 enzymes for hydroxylation steps.

Recent Advances

Recent protocols utilize photoredox catalysis to streamline the synthesis of the phenolic ring, reducing the number of steps from 8 to 5. Additionally, microwave-assisted hydroboration cuts reaction times from 3 hours to 20 minutes .

Q & A

Q. What are the recommended synthetic pathways for 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step regioselective alkylation and cyclization reactions. For stereochemical control, chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution methods are critical. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) combined with chiral HPLC (using polysaccharide-based columns) should validate stereoisomeric purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional groups?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl and aromatic groups. X-ray crystallography is recommended for resolving cyclohexyl and phenolic ring conformations. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is standard .

Q. How can researchers optimize solubility and stability for in vitro assays?

Use co-solvents like DMSO (≤1% v/v) for initial solubilization, followed by dilution in phosphate-buffered saline (PBS). Stability studies under varying pH (4–9) and temperatures (4–37°C) should employ LC-MS to monitor degradation products. Antioxidants (e.g., BHT) may mitigate oxidative decomposition .

Advanced Research Questions

Q. What experimental designs are suitable for investigating receptor-binding mechanisms of this compound?

Use competitive radioligand binding assays (e.g., with ³H-labeled CP 55,940, a cannabinoid receptor agonist) to assess affinity for CB1/CB2 receptors. Molecular docking simulations (AutoDock Vina) paired with site-directed mutagenesis can identify critical binding residues. Confocal microscopy may visualize receptor internalization dynamics .

Q. How can contradictory data on metabolic pathways be resolved?

Employ comparative metabolomics using liver microsomes (human vs. rodent) and LC-QTOF-MS to profile phase I/II metabolites. Isotope labeling (e.g., ¹⁴C at the hydroxypropyl group) tracks metabolic fate. Cross-validate findings with in silico tools like Meteor Nexus to predict plausible pathways .

Q. What methodologies assess environmental persistence and ecotoxicological effects?

Follow OECD Test Guidelines 307 (soil degradation) and 201/202 (algae/Daphnia acute toxicity). Use HPLC-MS/MS to quantify abiotic degradation products under UV light and hydrolytic conditions. For bioaccumulation potential, measure log Kow via shake-flask method and correlate with EPI Suite predictions .

Q. How to design a study evaluating structure-activity relationships (SAR) for analogs of this compound?

Synthesize derivatives with modifications at the hydroxypropyl or 2-methyloctan-2-yl groups. Test biological activity (e.g., cAMP inhibition for cannabinoid signaling) and correlate with steric/electronic parameters (Hammett constants, molecular volume). Principal component analysis (PCA) can reduce multidimensional SAR data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pharmacological potency across studies?

Standardize assay conditions (cell lines, buffer composition, incubation time) to minimize variability. Perform meta-analysis using Forest plots to quantify heterogeneity. Validate key findings with orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) .

Q. What strategies reconcile conflicting data on thermal stability?

Conduct differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres. Thermogravimetric analysis (TGA) paired with GC-MS identifies volatile decomposition products. Compare results with computational thermodynamics (Gaussian 16, DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.